2-bromo-5-(fluorosulfonyl)benzoic acid
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Overview
Description
2-Bromo-5-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4BrFO4S. It is characterized by the presence of a bromine atom and a fluorosulfonyl group attached to a benzoic acid core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of large-scale reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed: The major products formed from these reactions include various derivatives of benzoic acid, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-(fluorosulfonyl)benzoic acid is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological processes and the development of new drugs.
Medicine: It is utilized in the design and synthesis of pharmaceuticals.
Industry: The compound finds applications in the production of materials and chemicals used in various industrial processes.
Mechanism of Action
The mechanism by which 2-bromo-5-(fluorosulfonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain enzymes and receptors, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
2-Bromo-5-fluorobenzoic acid
2-Bromo-5-(chlorosulfonyl)benzoic acid
2-Bromo-5-(bromosulfonyl)benzoic acid
Uniqueness: 2-Bromo-5-(fluorosulfonyl)benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties compared to its chloro- and bromosulfonyl counterparts. This difference in reactivity and stability makes it particularly valuable in specific applications.
Properties
CAS No. |
1422570-52-2 |
---|---|
Molecular Formula |
C7H4BrFO4S |
Molecular Weight |
283.1 |
Purity |
95 |
Origin of Product |
United States |
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